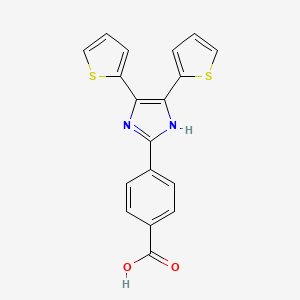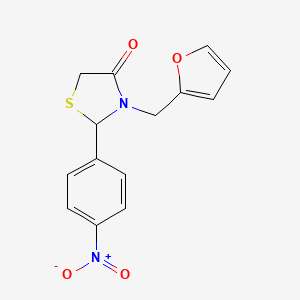![molecular formula C20H22N2O7S B5200380 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a synthetic derivative of the natural compound, sulforaphane, which is found in cruciferous vegetables. This chemical has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate involves its interaction with specific enzymes and proteins in cells. This chemical has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes such as inflammation and cell proliferation. Additionally, it has been shown to activate specific proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This chemical has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been shown to modulate the immune response and promote cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in lab experiments is its specificity for certain enzymes and proteins. This chemical can be used to study the function of specific targets in cells, leading to a better understanding of cellular processes. However, one limitation of using this chemical is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate. One potential direction is the development of new sulfonyl-containing compounds with enhanced specificity and efficacy. Additionally, further research is needed to understand the cellular mechanisms underlying the effects of this chemical on inflammation, cancer, and immune function. Finally, the potential applications of this chemical in clinical settings should be explored, including its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 4-nitrophenyl butyrate, which is reacted with butyryl chloride to form 4-butyryl-4-nitrophenyl butyrate. This intermediate is then reacted with sodium sulfite to form 4-butyryl-4-nitrophenyl sulfonate. Finally, the sulfonate is reacted with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been used in scientific research for various applications. One of its primary uses is as a tool for studying the mechanism of action of sulfonyl-containing compounds. This chemical has been shown to interact with specific enzymes and proteins in cells, leading to changes in cellular function.
Eigenschaften
IUPAC Name |
[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-3-6-19(23)21(15-10-12-17(13-11-15)29-20(24)7-4-2)30(27,28)18-9-5-8-16(14-18)22(25)26/h5,8-14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXOXRGSAYHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5200299.png)
![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)

![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
